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Validation of Lysine Succinylation: A Novel Post-
Translational Modification
A Comparative Guide for Researchers
The discovery of lysine succinylation has expanded the landscape of post-translational

modifications (PTMs), revealing a crucial link between cellular metabolism and protein function.

This guide provides a comprehensive comparison of lysine succinylation with other well-known

PTMs and details the experimental methodologies used for its validation, supported by key

experimental data.

Lysine, a frequently modified amino acid residue, can undergo various PTMs, including

methylation, acetylation, and ubiquitination.[1] The addition of a succinyl group to a lysine
residue, termed succinylation, is a naturally occurring PTM that has a significant impact on

protein structure and function due to the transfer of a relatively large and negatively charged

moiety.[2][3] This modification is evolutionarily conserved and has been identified in a wide

range of organisms, from bacteria to humans.[4][5]

Comparison of Lysine Succinylation with Other
PTMs
Lysine succinylation introduces unique biochemical changes to proteins compared to other

common lysine modifications. The addition of a succinyl group results in a mass shift of
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+100.0186 Da and changes the charge of the lysine residue from +1 to -1 at physiological pH.

[6][7] This alteration is more substantial than that caused by acetylation (+42.0106 Da, charge

change from +1 to 0) or methylation (+14.0157 Da for monomethylation, no charge change).[8]

[9]

Feature
Lysine
Succinylation

Lysine Acetylation Lysine Methylation

Mass Shift (Da) +100.0186[6] +42.0106[9]

+14.0157 (mono),

+28.0313 (di),

+42.0470 (tri)

Charge Change From +1 to -1[3] From +1 to 0 No change

Size of Added Group Large[3] Small Smallest

Donor Molecule Succinyl-CoA[10] Acetyl-CoA
S-adenosylmethionine

(SAM)[11]

Key Regulatory

Enzymes

SIRT5 (de-

succinylase), KAT2A

(succinyltransferase)

[2][3]

Histone

Acetyltransferases

(HATs), Histone

Deacetylases

(HDACs)

Histone

Methyltransferases

(HMTs), Histone

Demethylases

(HDMs)

Experimental Validation of Lysine Succinylation
The validation of lysine succinylation as a genuine PTM relies on a combination of rigorous

experimental approaches.

Workflow for Validation of Lysine Succinylation
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Caption: A typical workflow for the validation of lysine succinylation.

Mass Spectrometry
The initial identification of lysine succinylation was achieved through mass spectrometry.[1][4]

High-resolution MS analysis of tryptic digests of proteins reveals a mass shift of 100.0186 Da

on lysine residues, corresponding to the addition of a succinyl group.[6] Tandem mass

spectrometry (MS/MS) is then used to pinpoint the exact site of modification.[9]

Experimental Protocol: Nano-HPLC-MS/MS Analysis[9]

Protein Digestion: Proteins are digested with trypsin.

Peptide Enrichment (Optional): Succinylated peptides can be enriched using anti-succinyl-

lysine antibodies.[6]

Chromatography: The peptide mixture is separated using nano-high-performance liquid

chromatography (nano-HPLC).

Mass Spectrometry:
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Full MS scans are acquired with a high-resolution mass spectrometer (e.g., Orbitrap) at a

resolution of R = 30,000 at m/z 400.[9]

Targeted MS/MS spectra are acquired for peptides showing the characteristic mass shift at

a resolution of 7,500 at m/z 400.[9]

Data Analysis: The MS/MS data is analyzed using software that can identify PTMs based on

mass shifts.

HPLC Co-elution with Synthetic Peptides
To confirm the identity of the modification, the in vivo-derived succinylated peptide is compared

with a synthetically generated peptide of the same sequence.[9] The gold standard for

confirmation is the co-elution of the in vivo and synthetic peptides in a single peak during HPLC

analysis.[4][9] This method also helps to distinguish succinylation from its isomer,

methylmalonylation, as the two modified peptides will have different retention times.[9]

Experimental Protocol: HPLC Co-elution[9]

Synthesize Peptides: Synthesize a succinyllysine peptide and, if necessary, a

methylmalonyllysine peptide with the same sequence as the in vivo identified peptide.

HPLC Analysis:

Analyze the in vivo-derived peptide digest by nano-HPLC-MS/MS.

Analyze the synthetic succinyllysine peptide.

Analyze a mixture of the in vivo digest and the synthetic succinyllysine peptide.

Analyze the synthetic methylmalonyllysine peptide.

Compare Chromatograms: The in vivo and synthetic succinyllysine peptides, and their

mixture, should show a single, co-eluting peak with the same retention time. The

methylmalonyllysine peptide should have a different retention time.[9]
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Western Blot Analysis with Pan-Anti-Succinyl-Lysine
Antibodies
The development of pan-specific antibodies that recognize succinyllysine residues has been

instrumental in validating this PTM.[4][9] Western blotting with these antibodies can detect

succinylated proteins in cell lysates and purified protein samples.[4][9] The specificity of the

antibody is confirmed through competition assays using a peptide library containing a fixed

succinyllysine.[4][9]

Experimental Protocol: Western Blot Analysis[4][9]

Protein Extraction: Extract total protein from cells or tissues.

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a

nitrocellulose or PVDF membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% nonfat dry milk in

TBST).

Primary Antibody Incubation: Incubate the membrane with a pan-anti-succinyl-lysine
antibody.

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) kit.

Competition Assay (for specificity): Pre-incubate the primary antibody with a peptide library

containing succinyllysine to show that the signal can be competed away.[4]

Signaling Pathway Implication
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Caption: Regulation and functional consequences of lysine succinylation.

Functional Consequences of Lysine Succinylation
The addition of a bulky, negatively charged succinyl group can significantly alter a protein's

structure and function.[3] This modification has been shown to regulate enzyme activity, protein

stability, and protein-protein interactions.[2][12] For instance, succinylation of enzymes involved

in metabolic pathways like the TCA cycle and fatty acid metabolism can modulate their activity.
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[2][13] Site-directed mutagenesis, where the succinylated lysine is replaced with an arginine

(to maintain positive charge) or a glutamate (to mimic the negative charge of succinylation), is a

common technique to study the functional impact of this PTM.[9]

In conclusion, the validation of lysine succinylation has been a multi-faceted process, relying

on the convergence of evidence from mass spectrometry, biochemical assays, and

immunological techniques. These robust methodologies have firmly established lysine
succinylation as a critical post-translational modification with broad implications for cellular

physiology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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